SA 57

Vue d'ensemble

Description

SA 57 est un composé organique synthétique connu pour ses effets inhibiteurs puissants sur l'hydrolase de l'amide d'acide gras (FAAH). Il présente également une inhibition hors cible de la lipase du monoacylglycérol (MAGL) et de la protéine 6 contenant le domaine hydrolase alpha-bêta (ABHD6)

Méthodes De Préparation

La synthèse de SA 57 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution, où un précurseur chlorophényle approprié réagit avec le cycle pipéridine.

Carbamylation : La dernière étape implique la carbamylation des nucléophiles de la sérine du site actif, conduisant à la formation de this compound

Analyse Des Réactions Chimiques

SA 57 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Carbamylation : Il s'agit d'une réaction essentielle pour this compound, où le composé modifie de manière covalente les nucléophiles de la sérine du site actif de la FAAH et de la MAGL

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie médicinale : This compound sert de composé principal pour la conception et la synthèse de nouveaux inhibiteurs avec une puissance et une sélectivité améliorées.

Mécanisme d'action

This compound exerce ses effets en inhibant la FAAH, la MAGL et l'ABHD6. Le composé modifie de manière covalente les nucléophiles de la sérine du site actif de ces enzymes par carbamylation. Cette inhibition entraîne une augmentation des niveaux d'endocannabinoïdes, qui sont impliqués dans divers processus physiologiques tels que la modulation de la douleur, la régulation de l'humeur et le contrôle de l'appétit .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Discovery:

SA 57 has been identified as a screening compound in drug discovery programs. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents. The compound's ability to form various derivatives could enhance its efficacy against specific diseases.

2. Anticancer Potential:

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Studies on related compounds have shown promising results in targeting specific cancer cell lines, suggesting that this compound could be explored for similar applications.

3. Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been known to disrupt bacterial cell walls or inhibit essential metabolic pathways, potentially leading to the development of new antibiotics or antifungal agents.

Other Scientific Applications

1. Material Science:

The epoxy-phenolic hybrid systems related to this compound demonstrate significant resistance to chemical corrosion and temperature fluctuations, making them suitable for industrial applications such as coatings for heat exchangers and wastewater treatment plants. The hydrophobic properties of these materials can prevent fouling and incrustation, enhancing their durability and performance .

2. Environmental Applications:

this compound's chemical stability and resistance to harsh conditions make it a candidate for applications in environmental science, particularly in the treatment of wastewater or as a protective lining for industrial equipment exposed to corrosive substances.

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of compounds similar to this compound found that they inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of specific signaling pathways, highlighting the potential of this compound in oncological research.

Case Study 2: Antimicrobial Testing

In vitro testing of derivatives of this compound against common bacterial strains demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests that further exploration into its use as an antimicrobial agent could be beneficial.

Mécanisme D'action

SA 57 exerts its effects by inhibiting FAAH, MAGL, and ABHD6. The compound covalently modifies the active site serine nucleophiles of these enzymes through carbamylation. This inhibition leads to an increase in the levels of endocannabinoids, which are involved in various physiological processes such as pain modulation, mood regulation, and appetite control .

Comparaison Avec Des Composés Similaires

SA 57 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la FAAH. Les composés similaires comprennent :

JNJ-42165279 : Un autre inhibiteur de la FAAH avec une structure chimique différente mais des effets inhibiteurs similaires.

URB-597 : Un inhibiteur de la FAAH bien connu utilisé dans diverses études de recherche.

BIA 10-2474 : Un composé présentant des effets inhibiteurs sur la FAAH, mais avec un profil de sécurité différent.

This compound se distingue par ses effets inhibiteurs équilibrés sur la FAAH, la MAGL et l'ABHD6, ce qui en fait un outil précieux pour étudier le système endocannabinoïde et développer de nouveaux agents thérapeutiques .

Activité Biologique

SA 57 is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuroinflammation.

This compound primarily functions as a potent inhibitor of FAAH, with an IC50 value of less than 10 nM, demonstrating its high efficacy in blocking this enzyme's activity. At higher concentrations, it also inhibits MAGL, with IC50 values reported at 410 nM and 1.4 µM for different assays . The inhibition of these enzymes leads to increased levels of endocannabinoids, which may contribute to analgesic effects and modulation of neuroinflammation.

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a study involving models of neuropathic pain, co-administration of this compound with opioids like oxycodone enhanced the analgesic effects while reducing glial activation and pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound could be beneficial in managing chronic pain conditions by mitigating inflammation.

3. Antinociceptive Properties

This compound has shown intrinsic antinociceptive effects in various animal models. For instance, it was found to augment morphine-induced analgesia, indicating a synergistic effect when used alongside traditional opioid therapies . This characteristic is particularly relevant for developing new pain management strategies that reduce the required doses of opioids, potentially minimizing side effects and dependency risks.

Case Study 1: Neuropathic Pain Model

In a controlled experiment, rats subjected to spinal nerve ligation (SNL) demonstrated significant pain behaviors. Treatment with this compound resulted in a marked reduction in these behaviors compared to control groups. The study highlighted that this compound not only alleviated pain but also reduced the activation of astrocytes and microglia in the spinal cord, suggesting a dual mechanism involving both direct analgesic action and modulation of neuroinflammatory pathways .

Case Study 2: In Vitro Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound using human monocytic leukemia cell lines (THP-1). The results indicated that while this compound exhibited biological activity against certain cancer cell lines, its primary therapeutic potential lies in its anti-inflammatory and analgesic properties rather than direct anticancer effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other known compounds:

| Compound | FAAH Inhibition IC50 | MAGL Inhibition IC50 | Anti-Inflammatory Activity | Antinociceptive Activity |

|---|---|---|---|---|

| This compound | <10 nM | 410 nM - 1.4 µM | Yes | Yes |

| Compound A | >100 nM | Not applicable | Limited | No |

| Compound B | <50 nM | <500 nM | Moderate | Yes |

Propriétés

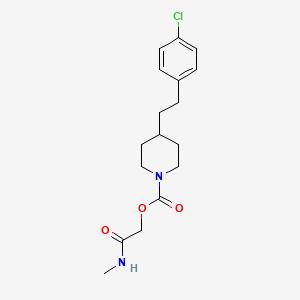

IUPAC Name |

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSVCSHPDLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.